1-[(2-Methoxyphenyl)-[1-(2-phenylethyl)-5-tetrazolyl]methyl]-4-phenylpiperazine
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Overview
Description
1-[(2-methoxyphenyl)-[1-(2-phenylethyl)-5-tetrazolyl]methyl]-4-phenylpiperazine is a member of piperazines.
Scientific Research Applications
Synthesis and Characterization
1-[(2-Methoxyphenyl)-[1-(2-phenylethyl)-5-tetrazolyl]methyl]-4-phenylpiperazine, along with compounds like methoxypiperamide and mephtetramine, has been synthesized and characterized in research to understand new psychoactive substances (NPS). These compounds are synthesized using methods like the Mannich reaction, and characterized through techniques such as NMR, GC-EIMS, LC-ESI-MS, and HR-ESI-MS (Power et al., 2014).
Receptor Binding Studies
Studies on arylpiperazine derivatives, which include compounds structurally related to 1-[(2-Methoxyphenyl)-[1-(2-phenylethyl)-5-tetrazolyl]methyl]-4-phenylpiperazine, have shown these compounds to have high affinity for 5-HT1A serotonin ligands. Compounds with a phenyl, 2-methoxyphenyl, or 1-naphthyl group, and a phthalimido or benzamido group at a distance of four methylene units from the piperazine position, display high affinity for these sites (Glennon et al., 1988).
Pharmacological Effects
Compounds structurally similar to 1-[(2-Methoxyphenyl)-[1-(2-phenylethyl)-5-tetrazolyl]methyl]-4-phenylpiperazine have shown potential pharmacological effects. For instance, 2-[(4-phenylpiperazin-1-yl)methyl]imidazoazines, which are structurally analogous, have exhibited affinities and selectivities for D4 dopamine receptors and shown effects like inducing penile erection in vivo in rats (Enguehard-Gueiffier et al., 2006).
Antidepressant and Anxiolytic Effects
Phenylpiperazine derivatives have been evaluated for their antidepressant and anxiolytic-like effects in animal models. Studies suggest that compounds with structural similarities to 1-[(2-Methoxyphenyl)-[1-(2-phenylethyl)-5-tetrazolyl]methyl]-4-phenylpiperazine possess high or moderate affinity for serotonergic 5-HT2, adrenergic α1, and dopaminergic D2 receptors. They act as full 5-HT1A and 5-HT7 receptor antagonists, displaying potent antidepressant-like activity (Pytka et al., 2015).
Antimicrobial and Anticancer Properties
Arylpiperazine derivatives have also been synthesized and tested for antimicrobial and anticancer activities. Compounds with the phenylpiperazine structure have been evaluated and shown potential in these therapeutic areas (Sharma et al., 1997).
properties
Molecular Formula |
C27H30N6O |
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Molecular Weight |
454.6 g/mol |
IUPAC Name |
1-[(2-methoxyphenyl)-[1-(2-phenylethyl)tetrazol-5-yl]methyl]-4-phenylpiperazine |
InChI |
InChI=1S/C27H30N6O/c1-34-25-15-9-8-14-24(25)26(32-20-18-31(19-21-32)23-12-6-3-7-13-23)27-28-29-30-33(27)17-16-22-10-4-2-5-11-22/h2-15,26H,16-21H2,1H3 |
InChI Key |
QITXFIQUENDJAS-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(C2=NN=NN2CCC3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5 |
Canonical SMILES |
COC1=CC=CC=C1C(C2=NN=NN2CCC3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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